Cas no 708-08-7 (4-Pyridinecarboxaldehyde,3-hydroxy-5-(hydroxymethyl)-2-methyl-, oxime)
708-08-7 structure
Product Name:4-Pyridinecarboxaldehyde,3-hydroxy-5-(hydroxymethyl)-2-methyl-, oxime
N.o CAS:708-08-7
MF:C8H10N2O3
MW:182.176601886749
CID:570442
PubChem ID:135473061
Update Time:2025-04-19
4-Pyridinecarboxaldehyde,3-hydroxy-5-(hydroxymethyl)-2-methyl-, oxime Propriedades químicas e físicas
Nomes e Identificadores
-
- 4-Pyridinecarboxaldehyde,3-hydroxy-5-(hydroxymethyl)-2-methyl-, oxime
- (4Z)-4-[(Hydroxyamino)methylene]-5-(hydroxymethyl)-2-methyl-3(4H) -pyridinone
- pyridoxaloxime
- 5-21-13-00052 (Beilstein Handbook Reference)
- CHEMBL3277911
- Pyridoxal oxime
- 708-08-7
- NCGC00175872-01
- Oxime du pyridoxal [French]
- CCG-50781
- BRD-K38056763-001-01-8
- SR-01000640129-1
- BRN 0153114
- Oxime du pyridoxal
- 4-[(E)-hydroxyiminomethyl]-5-(hydroxymethyl)-2-methylpyridin-3-ol
- Isonicotinaldehyde, 3-hydroxy-5-(hydroxymethyl)-2-methyl-, oxime
- HMS1530L01
- Pyridoxal, oxime
- AKOS006243391
-
- Inchi: 1S/C8H10N2O3/c1-5-8(12)7(3-10-13)6(4-11)2-9-5/h2-3,11-13H,4H2,1H3/b10-3+
- Chave InChI: QXKIIRAOFHLZMD-XCVCLJGOSA-N
- SMILES: OC1C(C)=NC=C(CO)C=1/C=N/O
Propriedades Computadas
- Massa Exacta: 182.0692
- Massa monoisotópica: 182.069142
- Contagem de átomos isótopos: 0
- Contagem de dadores de ligações de hidrogénio: 3
- Contagem de aceitadores de ligações de hidrogénio: 5
- Contagem de Átomos Pesados: 13
- Contagem de Ligações Rotativas: 2
- Complexidade: 315
- Contagem de Unidades Ligadas Covalentemente: 1
- Contagem de Estereocentros Átomos Definidos: 0
- Contagem de Estereocentros Átomos Indefinidos: 0
- Contagem de Stereocenters de Obrigações Definidas: 1
- Contagem de Stereocenters Indefined Bond: 0
- Superfície polar topológica: 81.9
- XLogP3: -0.3
Propriedades Experimentais
- Densidade: 1.36
- Ponto de ebulição: 362.1°C at 760 mmHg
- Ponto de Flash: 172.8°C
- Índice de Refracção: 1.596
- PSA: 81.92
- LogP: -0.40460
4-Pyridinecarboxaldehyde,3-hydroxy-5-(hydroxymethyl)-2-methyl-, oxime Informações de segurança
- Código da categoria de perigo: 22-36/37/38
- Instrução de Segurança: 26
- RTECS:UV1227100
-
Identificação dos materiais perigosos:
4-Pyridinecarboxaldehyde,3-hydroxy-5-(hydroxymethyl)-2-methyl-, oxime Literatura Relacionada
-
Erika A. Cobar,Paul R. Horn,Robert G. Bergman,Martin Head-Gordon Phys. Chem. Chem. Phys., 2012,14, 15328-15339
-
Hongxia Li,Aikifa Raza,Qiaoyu Ge,Jin-You Lu,TieJun Zhang Soft Matter, 2020,16, 6841-6849
-
Jason Wan Lab Chip, 2020,20, 4528-4538
-
Partha Laskar,Christine Dufès Nanoscale Adv., 2021,3, 6007-6026
708-08-7 (4-Pyridinecarboxaldehyde,3-hydroxy-5-(hydroxymethyl)-2-methyl-, oxime) Produtos relacionados
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)
Fornecedores recomendados
Shandong Feiyang Chemical Co., Ltd
Membro Ouro
CN Fornecedor
A granel
PRIBOLAB PTE.LTD
Membro Ouro
CN Fornecedor
Reagente
Essenoi Fine Chemical Co., Limited
Membro Ouro
CN Fornecedor
Reagente
SunaTech Inc.
Membro Ouro
CN Fornecedor
Reagente
Shandong Jing Kun Chemical Co.,Ltd.
Membro Ouro
CN Fornecedor
A granel